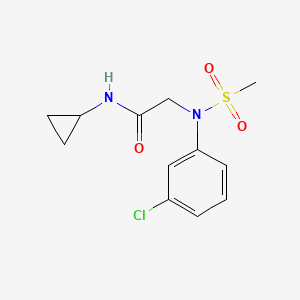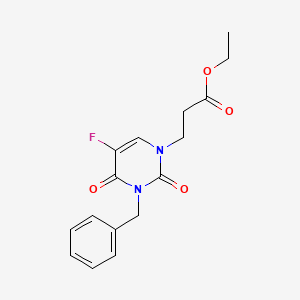
ethyl 3-(formylamino)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(formylamino)-1H-indole-2-carboxylate, also known as EFIC, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. EFIC belongs to the indole class of organic compounds and is synthesized using a multi-step process.
Aplicaciones Científicas De Investigación
Ethyl 3-(formylamino)-1H-indole-2-carboxylate has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 3-(formylamino)-1H-indole-2-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. ethyl 3-(formylamino)-1H-indole-2-carboxylate has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of ethyl 3-(formylamino)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. ethyl 3-(formylamino)-1H-indole-2-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. ethyl 3-(formylamino)-1H-indole-2-carboxylate has also been shown to have antioxidant properties, which protect neurons from oxidative stress and prevent neurodegeneration.
Biochemical and Physiological Effects
ethyl 3-(formylamino)-1H-indole-2-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the modulation of gene expression. ethyl 3-(formylamino)-1H-indole-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. ethyl 3-(formylamino)-1H-indole-2-carboxylate has also been shown to protect neurons from oxidative stress, which can lead to neurodegeneration. ethyl 3-(formylamino)-1H-indole-2-carboxylate has been shown to modulate gene expression by inhibiting HDACs, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(formylamino)-1H-indole-2-carboxylate has several advantages for lab experiments, including its high purity and yield, its potential therapeutic applications, and its ability to modulate gene expression. However, ethyl 3-(formylamino)-1H-indole-2-carboxylate also has some limitations, including its cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on ethyl 3-(formylamino)-1H-indole-2-carboxylate, including further investigation into its mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic applications. ethyl 3-(formylamino)-1H-indole-2-carboxylate has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
Conclusion
ethyl 3-(formylamino)-1H-indole-2-carboxylate is a chemical compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of key enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. ethyl 3-(formylamino)-1H-indole-2-carboxylate has several advantages for lab experiments, including its high purity and yield, its potential therapeutic applications, and its ability to modulate gene expression. However, further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Métodos De Síntesis
Ethyl 3-(formylamino)-1H-indole-2-carboxylate is synthesized using a multi-step process that involves the condensation of indole-2-carboxylic acid with ethyl chloroformate to produce ethyl indole-2-carboxylate. The resulting compound is then treated with formylamine to produce ethyl 3-(formylamino)-1H-indole-2-carboxylate. The synthesis method has been optimized to produce high yields of ethyl 3-(formylamino)-1H-indole-2-carboxylate with high purity.
Propiedades
IUPAC Name |
ethyl 3-formamido-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(13-7-15)8-5-3-4-6-9(8)14-11/h3-7,14H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIPQLRJHSWVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355665 |
Source


|
| Record name | 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61553-72-8 |
Source


|
| Record name | 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)



![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)

